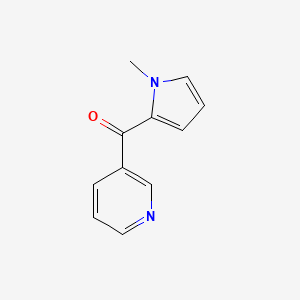
(1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is an organic compound that features a pyrrole ring and a pyridine ring connected through a methanone bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone typically involves the reaction of 1-methylpyrrole with 3-pyridinecarboxaldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the methanone bridge.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole and pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole and pyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyridine rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions include various substituted pyrrole and pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
科学研究应用
Chemistry: In chemistry, (1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a suitable candidate for probing biological pathways and mechanisms.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: The compound is also used in the materials science industry for the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
作用机制
The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
(1-Methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanone: Similar structure with an imidazole ring instead of a pyrrole ring.
(1-Methyl-1H-pyrazol-2-yl)(pyridin-3-yl)methanone: Contains a pyrazole ring in place of the pyrrole ring.
(1-Methyl-1H-pyrrol-2-yl)(pyridin-2-yl)methanone: Similar compound with the pyridine ring attached at a different position.
Uniqueness: (1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is unique due to its specific combination of pyrrole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
144825-36-5 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC 名称 |
(1-methylpyrrol-2-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C11H10N2O/c1-13-7-3-5-10(13)11(14)9-4-2-6-12-8-9/h2-8H,1H3 |
InChI 键 |
XKVQCHGFYHPRNE-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
![2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-](/img/structure/B12552697.png)
silane](/img/structure/B12552702.png)
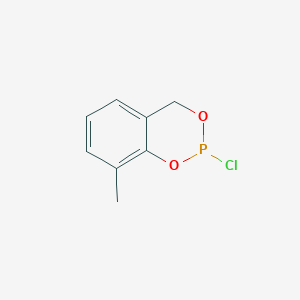
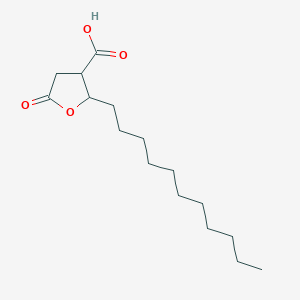
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)

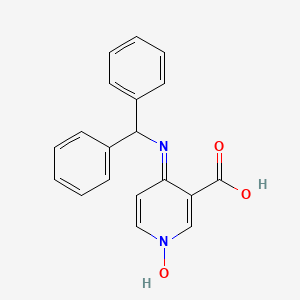
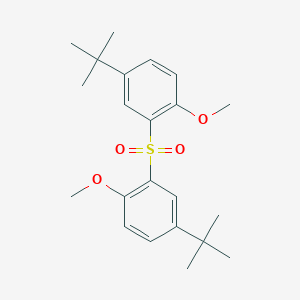
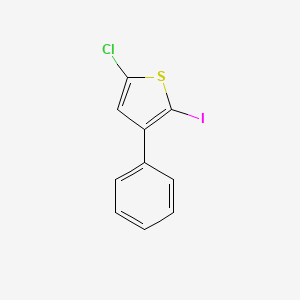
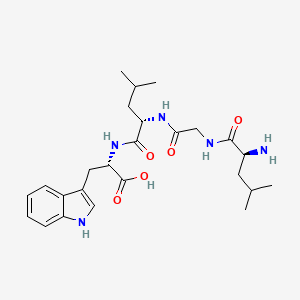
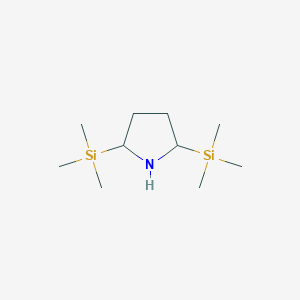
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)
